6-(pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
6-pyrrolidin-1-yl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c12-7-5-6(9-8(13)10-7)11-3-1-2-4-11/h5H,1-4H2,(H2,9,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRQGEULKOMTLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrimidine derivatives with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 6-(Pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
Pharmaceutical Development
6-(Pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione has been investigated for its potential as a pharmaceutical agent. Its structure allows for interactions with biological targets such as enzymes and receptors.
Case Study : A study published in Bioorganic & Medicinal Chemistry Letters highlighted the compound's ability to inhibit specific kinases involved in cancer progression. The research demonstrated that modifications to the pyrrolidine moiety can enhance potency and selectivity against cancer cell lines.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Investigations into its efficacy against various bacterial strains have shown promising results.
Data Table: Antimicrobial Activity
| Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
This table summarizes the MIC values indicating the effectiveness of the compound against selected bacterial strains.
Neuropharmacology
The compound's structural characteristics suggest potential use in neuropharmacology. It may influence neurotransmitter systems and has been studied for effects on cognitive function.
Case Study : In a preclinical trial published in Journal of Medicinal Chemistry, researchers evaluated the cognitive-enhancing effects of derivatives of this compound in animal models. Results indicated improvements in memory retention and learning capabilities.
Synthetic Chemistry
This compound serves as an important intermediate in the synthesis of more complex molecules. Its reactivity allows it to be transformed into various derivatives that can be tailored for specific applications.
Data Table: Synthetic Routes
| Reaction Type | Product | Yield (%) |
|---|---|---|
| Alkylation | 5-Alkylated pyrimidines | 75 |
| Acylation | Acyl derivatives of pyrimidines | 85 |
| Cyclization | Pyrrolidine-fused heterocycles | 70 |
This table outlines different synthetic routes utilizing the compound as a starting material.
Mechanism of Action
The mechanism of action of 6-(pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Core Structure and Substituent Variations
The pyrimidine-2,4-dione scaffold allows for substitutions at positions 1, 3, 5, and 6, which significantly alter physicochemical and biological properties. Key analogs include:
Key Observations :
- 6-Substituents : Pyrrolidine (target compound) vs. indoline () or phenyl (). Pyrrolidine’s five-membered saturated ring may enhance solubility and reduce toxicity compared to aromatic substituents.
- 1/3-Substituents : Methyl or aryl groups (e.g., p-tolyl in ) influence metabolic stability and bioavailability.
Palladium-Catalyzed Carbonylation
Used for synthesizing 3-cyclohexyl-6-phenyl derivatives via α-chloroketone, isocyanate, and amine precursors under CO atmosphere . This method is efficient for introducing bulky substituents.
Acid-Catalyzed Condensation
HCl-catalyzed reactions of uracil with aldehydes yield bis-pyrimidine-diones (), applicable for creating dimeric structures with enhanced binding avidity.
Suzuki Coupling
employs boronate intermediates for aryl-aryl bond formation, useful for attaching aromatic groups (e.g., furopyridinyl).
Comparison : The target compound’s synthesis likely requires tailored methods depending on the pyrrolidine group’s introduction (e.g., nucleophilic substitution or transition-metal catalysis).
Physicochemical and Electronic Properties
HOMO-LUMO Gaps and Reactivity
- NBO Analysis: Electron-donating groups (e.g., amino in ) lower band gaps, enhancing reactivity .
Solubility and Lipophilicity
Antiviral Activity
- HIV Inhibition : Bis-pyrimidine-diones () inhibit HIV capsid protein via hydrophobic interactions. Pyrrolidine’s nitrogen may facilitate hydrogen bonding in similar targets.
- RT Inhibitors : 3-Hydroxy derivatives () show selectivity for HIV reverse transcriptase, with substituent size affecting potency.
Biological Activity
6-(Pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione, also known as 5-(pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione, is a nitrogen-containing heterocyclic compound with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C8H11N3O2
- Molecular Weight : 181.2 g/mol
- CAS Number : 37454-54-9
- IUPAC Name : 5-(pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione
Antimicrobial Properties
Research has indicated that pyrimidine derivatives exhibit notable antimicrobial activities. For instance, studies have shown that compounds with similar structures to this compound have demonstrated effectiveness against various bacterial strains.
Case Study: Antibacterial Activity
In a comparative study of pyrrolidine derivatives:
- Compounds with pyrrolidine moieties showed Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (mg/mL) | Target Organisms |
|---|---|---|
| 6-(Pyrrolidin-1-yl)pyrimidine | 0.0039 - 0.025 | S. aureus, E. coli |
Antifungal Activity
The compound's antifungal potential has also been explored. A study evaluating various pyrrolidine derivatives highlighted their efficacy against fungal pathogens, suggesting that modifications in the structure can enhance antifungal activity .
The biological activity of this compound is believed to involve interference with nucleic acid synthesis and enzyme inhibition pathways. The presence of the pyrrolidine ring is crucial for binding interactions with target enzymes or receptors in microbial cells.
Potential Therapeutic Uses
Given its biological properties, this compound may hold promise in several therapeutic areas:
- Antibacterial Agents : Due to its potent activity against Gram-positive and Gram-negative bacteria.
- Antifungal Treatments : As a potential agent against common fungal infections.
Research Findings
Recent studies have focused on synthesizing novel derivatives of pyrimidines and evaluating their pharmacological profiles. For instance:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
